5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione
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Overview
Description
5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and muscle relaxants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted urea with a suitable diketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions may convert the imidazolidine ring to a more saturated form.
Substitution: Various substitution reactions can occur at the nitrogen or carbon atoms of the imidazolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and enzyme activities.
Medicine
Medicinally, compounds of this class are investigated for their potential as anticonvulsants, muscle relaxants, and other therapeutic agents.
Industry
In industry, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as ion channels or receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-(2-methylpropyl)imidazolidine-2,4-dione
- 5-(Butan-2-yl)-3-(2-ethylpropyl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-(Butan-2-yl)-3-(2-methylpropyl)imidazolidine-2,4-dione may exhibit unique pharmacological properties due to its specific substituents, which can influence its binding affinity and activity at molecular targets.
Properties
IUPAC Name |
5-butan-2-yl-3-(2-methylpropyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-8(4)9-10(14)13(6-7(2)3)11(15)12-9/h7-9H,5-6H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEXRDCKBGYSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=O)N1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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